methyl 3-bromo-2-fluoro-5-nitrobenzoate
Description
Methyl 3-bromo-2-fluoro-5-nitrobenzoate is a halogenated aromatic ester featuring a bromine atom at position 3, a fluorine atom at position 2, and a nitro group at position 5 on the benzene ring, with a methyl ester at the carboxylate position. This compound is primarily utilized in organic synthesis, particularly in N-arylation reactions for constructing π-expanded diketopyrrolopyrroles (DPPs), which are critical in materials science and optoelectronics . Its structure combines electron-withdrawing groups (NO₂, F, Br) that activate the aromatic ring for nucleophilic substitution while directing regioselectivity in reactions.
Properties
CAS No. |
1500237-96-6 |
|---|---|
Molecular Formula |
C8H5BrFNO4 |
Molecular Weight |
278 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-2-fluoro-5-nitrobenzoate typically involves multi-step reactions starting from commercially available precursors. One common route includes:
Bromination: The addition of a bromine atom to the aromatic ring.
Esterification: The conversion of the carboxylic acid group to a methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (nitro, bromo, and fluoro).
Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Aminated Derivatives: From the reduction of the nitro group.
Substituted Benzoates: From nucleophilic substitution reactions.
Scientific Research Applications
Methyl 3-bromo-2-fluoro-5-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential precursor for the development of new drugs, particularly those targeting specific biological pathways.
Material Science: Used in the synthesis of novel materials with unique properties.
Mechanism of Action
The compound’s effects are primarily due to its functional groups. The nitro group is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring. The bromine and fluorine atoms also affect the compound’s chemical behavior, making it suitable for various substitution reactions. The exact molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Positional Isomers
a. Methyl 3-Bromo-4-Fluoro-5-Nitrobenzoate
- Structural Difference : Fluorine at position 4 instead of 2.
- Impact : The 4-fluoro isomer may exhibit altered electronic effects due to the fluorine’s proximity to the nitro group. This positional change could influence resonance stabilization and steric interactions in substitution reactions. For example, in N-arylation reactions, the 2-fluoro derivative (target compound) may offer better regioselectivity due to the ortho-directing nature of fluorine .
b. Methyl 3-Bromo-5-Fluoro-4-Nitrobenzoate (CAS 1123171-93-6)
- Structural Difference : Nitro group at position 4 and fluorine at position 5.
- Impact: The nitro group’s position significantly alters the ring’s electron density.
Substituted Benzoic Acid Derivatives
a. 3-Bromo-5-Fluoro-2-Nitrobenzoic Acid (CAS 99277-71-1)
- Structural Difference : Free carboxylic acid instead of a methyl ester.
- Impact: The carboxylic acid group increases polarity and water solubility, making this compound less suitable for reactions requiring non-polar solvents. Additionally, the free acid may participate in side reactions (e.g., decarboxylation) under high-temperature conditions, unlike the ester derivative .
b. 5-Bromo-2-Methyl-3-Nitrobenzoic Acid (CAS 38876-67-4)
- Structural Difference : Methyl group at position 2 and nitro at position 3.
- The nitro group’s position (meta to bromine) may reduce resonance stabilization compared to the target compound’s para-nitro configuration .
Halogen and Functional Group Variants
a. Methyl 4-Bromo-3-Formamidobenzoate
- Structural Difference : Formamido group at position 3 instead of fluorine.
- Impact : The formamido group is bulkier and less electronegative than fluorine, reducing the compound’s ability to activate the ring for nucleophilic substitution. This derivative may serve as an intermediate in amide-bond-forming reactions rather than arylations .
b. Methyl 3-Bromo-2-Chloro-5-(Trifluoromethoxy)Benzoate (CAS 2704827-34-7)
- Structural Difference : Chlorine at position 2 and trifluoromethoxy at position 5.
- Impact : The trifluoromethoxy group is a stronger electron-withdrawing group than nitro, which could enhance electrophilic substitution reactivity. However, chlorine’s larger atomic radius compared to fluorine may introduce steric challenges .
Data Tables
Table 1: Structural and Electronic Comparison
Table 2: Substituent Effects on Reactivity
Research Findings
- Reactivity in N-Arylation : The target compound’s 2-fluoro substituent directs reactions to the para position relative to the nitro group, enabling efficient synthesis of DPP derivatives .
- Electronic Effects : Nitro at position 5 (para to bromine) maximizes resonance withdrawal, enhancing electrophilic substitution rates compared to isomers with nitro at position 4 .
- Solubility and Stability : Methyl esters (e.g., target compound) exhibit superior solubility in organic solvents compared to carboxylic acids, making them preferable for reactions in dichloromethane or NMP .
Biological Activity
Methyl 3-bromo-2-fluoro-5-nitrobenzoate (MBFNB) is an organic compound that has drawn interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a benzoate structure. Its molecular formula is with a molecular weight of approximately 276.04 g/mol. The unique arrangement of substituents on the benzene ring contributes to its chemical reactivity and potential applications in pharmaceuticals.
The biological activity of MBFNB can be attributed to several key mechanisms:
- Electrophilic Interactions : The nitro group can undergo reduction to form an amino group, which may participate in nucleophilic attacks on biological macromolecules.
- Enzyme Inhibition : The presence of the bromine and fluorine atoms can enhance the compound's binding affinity to specific enzymes or receptors, potentially inhibiting their activity.
- Redox Activity : The nitro group can participate in redox reactions, influencing various biochemical pathways.
Antimicrobial Properties
Research has indicated that MBFNB exhibits antimicrobial properties against various pathogens. For instance, studies have shown that similar compounds with nitro and halogen substitutions can inhibit the growth of Mycobacterium tuberculosis and other bacterial strains. The specific MIC (Minimum Inhibitory Concentration) values for these compounds typically range from 4 to 64 μg/mL, indicating moderate to potent activity against resistant strains.
Cytotoxicity Studies
Cytotoxicity assays using various human cancer cell lines have demonstrated that MBFNB possesses selective toxicity. For example, compounds structurally similar to MBFNB have been tested against melanoma and lung carcinoma cells, showing IC50 values above 40 μmol/L, suggesting a favorable safety profile for further development as therapeutic agents.
Case Studies
- Antitubercular Activity : A study synthesized a series of derivatives based on the benzoate structure and evaluated their antitubercular activity against M. tuberculosis H37Rv. Compounds with similar nitro-substituted structures demonstrated significant potency, with one derivative achieving an MIC of 4 μg/mL against both standard and rifampicin-resistant strains .
- Cytotoxicity Profile : In another study assessing the cytotoxic effects of nitro-substituted benzoates on various cancer cell lines, it was found that certain derivatives exhibited low toxicity while maintaining effective inhibition against tumor growth . This suggests that structural modifications can enhance selectivity towards cancer cells while minimizing adverse effects on normal cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of MBFNB, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 3-bromo-5-fluoro-4-nitrobenzoate | Different positioning of substituents | Varies in reactivity due to group positioning |
| Methyl 3-chloro-2-fluoro-5-nitrobenzoate | Chlorine replaces bromine | Alters chemical behavior significantly |
| Ethyl 3-bromo-5-fluoro-4-nitrobenzoate | Ethyl ester instead of methyl | Differences in solubility and reactivity |
The unique substitution pattern of MBFNB influences its reactivity and potential biological applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
